PC Biotin Phosphoramidite

oligonucleotide purification photocleavable linker cleavage kinetics

PC Biotin Phosphoramidite incorporates a photocleavable biotin at the 5′-terminus of synthetic oligonucleotides. The 2-nitrobenzyl linker enables streptavidin capture followed by 4-min near-UV release, generating native 5′-phosphate—no DTT, fluoride, or biotin displacement needed. Preserves disulfide-containing enzymes; ideal for cassette mutagenesis, PCR cloning, MALDI-TOF genotyping, and caged oligo applications. Compatible with standard synthesizer chemistry (2-min coupling, ammonia deprotection).

Molecular Formula C55H72N7O9PS
Molecular Weight 1038.2 g/mol
Cat. No. B13723456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePC Biotin Phosphoramidite
Molecular FormulaC55H72N7O9PS
Molecular Weight1038.2 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC(C)C1=C(C=CC(=C1)CNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)N(C(=O)N3)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)[N+](=O)[O-]
InChIInChI=1S/C55H72N7O9PS/c1-38(2)61(39(3)4)72(70-34-16-32-56)71-40(5)47-35-41(22-31-48(47)62(66)67)36-58-52(64)20-12-9-15-33-57-51(63)21-14-13-19-50-53-49(37-73-50)60(54(65)59-53)55(42-17-10-8-11-18-42,43-23-27-45(68-6)28-24-43)44-25-29-46(69-7)30-26-44/h8,10-11,17-18,22-31,35,38-40,49-50,53H,9,12-16,19-21,33-34,36-37H2,1-7H3,(H,57,63)(H,58,64)(H,59,65)
InChIKeyXSOZHGRMILVYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 200 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PC Biotin Phosphoramidite – Photocleavable 5′-Biotinylation Reagent for Oligonucleotide Synthesis Procurement Guide


PC Biotin Phosphoramidite (CAS 853955-90-5, C₅₅H₇₂N₇O₉PS, MW 1038.25) is a non-nucleosidic phosphoramidite building block for automated solid-phase oligonucleotide synthesis that installs a photocleavable biotin moiety at the 5′-terminus of synthetic oligonucleotides [1]. The compound incorporates a 2-nitrobenzyl photocleavable linker bridging the biotin tag to the oligonucleotide, enabling streptavidin-based affinity capture followed by near-UV light-triggered release of the purified oligonucleotide [2]. It is supplied as a phosphoramidite compatible with standard DNA/RNA synthesizer chemistry, requiring a 2-minute coupling time and standard ammonia deprotection [3].

Why Standard Biotin Phosphoramidites and Alternative Cleavable Linkers Cannot Substitute for PC Biotin Phosphoramidite


Biotin phosphoramidites are not functionally interchangeable. Non-cleavable 5′-biotin phosphoramidite permanently tethers the oligonucleotide to streptavidin, precluding release for downstream enzymatic steps such as ligation or cloning [1]. Among cleavable alternatives, disulfide linkers require DTT—a reducing agent that damages disulfide-containing enzymes and protein–DNA complexes and leaves a chemically modified base on the oligonucleotide [2]. Fluoride-cleavable silyl acetal linkers demand 1-hour incubation with pyridine/HF, use moisture-sensitive synthesis, and deliver lower total recovery yields [3]. Desthiobiotin-TEG relies on competitive displacement with free biotin rather than covalent cleavage, resulting in streptavidin-leached protein contamination and variable elution efficiency . The quantitative evidence below demonstrates why PC Biotin Phosphoramidite is the preferred procurement choice when time to release, product integrity, and downstream enzymatic compatibility are critical selection criteria.

PC Biotin Phosphoramidite – Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs


Photocleavage Kinetics: PC Biotin Releases in Under 4 Minutes Versus 30–60 Minutes for Disulfide and Fluoride-Cleavable Systems

PC Biotin Phosphoramidite achieves quantitative photocleavage of the 5′-biotinylated oligonucleotide from streptavidin–agarose beads in ≤4 minutes using 300–350 nm near-UV light, with >92% release efficiency [1]. In contrast, disulfide-linked biotin systems require ≥30 minutes incubation with ≥10 mM DTT at room temperature for complete cleavage , while fluoride-cleavable diisopropylsilyl acetal linkers demand a 1-hour incubation with pyridine/HF at room temperature [2]. This represents an approximately 7.5- to 15-fold faster release time for the PC Biotin system relative to its closest cleavable competitors.

oligonucleotide purification photocleavable linker cleavage kinetics streptavidin affinity

Post-Cleavage Product Functionality: PC Biotin Generates a 5′-Phosphate for Direct Ligation, Whereas Disulfide and Fluoride Systems Do Not

Upon photocleavage, PC Biotin Phosphoramidite uniquely generates a native 5′-phosphate terminus on the released oligonucleotide, confirmed by HPLC co-elution with an authentic 5′-phosphorylated standard (retention time 12.5 min for cleaved product vs. 12.6 min for 5′-p-(dT)₇) [1]. This phosphate is immediately competent for T4 DNA ligase-mediated ligation without additional kinase treatment [2]. By contrast, standard non-cleavable 5′-biotin phosphoramidite never releases the oligonucleotide [3]; disulfide-cleavable linkers leave a residual thiol-modified moiety on the 5′-terminus requiring additional processing [4]; and fluoride-cleavable systems yield either a 5′-OH (Strategy A) or 5′-phosphate (Strategy B) depending on the specific phosphoramidite variant used, adding synthetic complexity [5].

5′-phosphorylation DNA ligation cloning post-cleavage functionality oligonucleotide synthesis

Chemical Compatibility and Enzyme Safety: Light-Triggered Release Eliminates Reducing-Agent Damage to Disulfide-Containing Proteins

PC Biotin Phosphoramidite uses only near-UV light (300–350 nm) to trigger release, requiring no exogenous chemical reagents [1]. In contrast, disulfide-cleavable biotin linkers require DTT (typically 10–50 mM) which is documented to damage disulfide-bond-containing enzymes and disrupt protein–DNA complexes [1]. The fluoride-cleavable silyl acetal system requires pyridine/HF, a corrosive reagent incompatible with many downstream biological assays without extensive buffer exchange [2]. The PC Biotin methodology has been demonstrated compatible with PCR, cassette mutagenesis, and direct ligation without additional buffer exchange or cleanup steps following photorelease [3].

enzyme compatibility DTT-free purification protein–DNA complex reducing-agent-free downstream enzymatic assay

Synthesis Compatibility: 2-Minute Coupling Time Versus 15 Minutes for Standard Biotin Phosphoramidites

PC Biotin Phosphoramidite is specified with a recommended coupling time of 2 minutes on standard DNA synthesizers [1], identical to standard nucleoside phosphoramidite coupling and significantly shorter than the 15-minute coupling time recommended for several common biotin phosphoramidites including Biotin-dT and Biotin-TEG Phosphoramidites [2]. This translates to a 13-minute reduction in cycle time per biotin addition, which becomes significant in high-throughput or multi-oligonucleotide synthesis workflows. The DMT group on the biotin N1 nitrogen enables standard trityl monitoring to confirm coupling efficiency and can be used for DMT-ON reverse-phase cartridge or HPLC purification [1].

coupling efficiency oligonucleotide synthesis cycle time phosphoramidite coupling automated synthesis

Affinity Purification Selectivity: PCB Moiety Introduced Predominantly on Full-Length Sequences, Enabling Single-Step Purification from Failure Sequences

HPLC analysis of crude 5′-PCB-(dT)₇ demonstrates that the PCB moiety is introduced predominantly on full-length sequences and is retained during ammonium hydroxide cleavage and deprotection (55°C, 8 hours) [1]. Because capped failure sequences lack a free 5′-OH group, they do not react with the PCB-phosphoramidite during synthesis and consequently do not bind to streptavidin [2]. This enables single-step affinity purification that selectively captures only full-length biotinylated product. Quantitative data show >97% of the PCB-labeled oligonucleotide is complexed with streptavidin–agarose, with <3% non-specific loss prior to photocleavage [1]. Following 4-minute irradiation, 92% of the bound oligonucleotide is released as pure 5′-phosphorylated product [1]. The method has been validated on 50mer and 60mer oligonucleotides by PAGE analysis, demonstrating effectiveness independent of oligonucleotide length [1].

full-length purification failure sequence removal streptavidin affinity HPLC oligonucleotide quality

PC Biotin Phosphoramidite – Optimal Scientific and Industrial Application Scenarios Stemming from Verified Differentiation Evidence


Cassette Mutagenesis and High-Throughput Gene Construction Requiring Ligation-Competent Purified Oligonucleotides

PC Biotin Phosphoramidite is the cleavable biotin reagent of choice for cassette mutagenesis workflows where synthetic oligonucleotides must be purified, released in a phosphorylated form, and directly ligated into plasmid vectors. The 4-minute photocleavage produces a native 5′-phosphate [1], eliminating the polynucleotide kinase step that would be required with fluoride-cleavable or disulfide-cleavable alternatives. The original Olejnik et al. study demonstrated this application with 50mer and 60mer oligonucleotides [1]. The DTT-free release mechanism preserves disulfide-containing restriction enzymes or ligases that may be added immediately following purification without buffer exchange [2].

MALDI-TOF Mass Spectrometry-Based SNP Genotyping and Oligonucleotide Quality Control on Solid Supports

The photocleavable 2-nitrobenzyl linker in PC Biotin is cleaved during UV-MALDI analysis (337 nm laser), enabling direct mass spectrometric analysis of oligonucleotides captured on streptavidin surfaces without a separate chemical cleavage step [1]. This property has been exploited in the genoSNIP method for SNP genotyping where photocleavable linkers incorporated into primer extension products enable size-reduction analysis by MALDI-TOF MS [2]. Additionally, the photocleavable spacer can be incorporated at the 3′-terminus to enable direct UV-MALDI monitoring of synthesis progress on solid support beads [1]. This application is uniquely enabled by photocleavable chemistry and is not feasible with chemically cleaved disulfide or fluoride-based linkers under MALDI conditions.

PCR Product Isolation and Recombinant DNA Methods with Biotinylated Primers

When PC Biotin-labeled primers are used in PCR, the resulting 5′-PCB-labeled amplicons can be selectively captured on streptavidin beads, washed free of unincorporated nucleotides, primers, and polymerase, and then photocleaved to release pure, 5′-phosphorylated PCR product for cloning or sequencing [1]. The reagent-free, 4-minute release is particularly advantageous when PCR products are destined for ligation into vectors, as the 5′-phosphate is generated natively. The NIH-funded development program specifically validated this workflow for PCR-based site-directed mutagenesis applications [2].

DNA Nanostructure Assembly and Phototriggered Hybridization for Spatiotemporal Control

PC Biotin and related photocleavable modifiers enable 'caging' of oligonucleotides, where the biological activity of an antisense oligo or hybridization probe is suppressed by tethering to a large carrier (e.g., dextran) and then locally activated by a flash of UV light [1]. This provides exquisite spatial and temporal control over oligonucleotide concentration—an application that is uniquely enabled by photocleavable chemistry and cannot be replicated with chemically triggered disulfide or fluoride-cleavable systems, which diffuse throughout the experimental milieu. Researchers at Washington University have described phototriggered hybridization using photocleavable DNA building blocks, and multifunctional DNA/RNA conjugates for in vitro selection of catalytic biomolecules have been reported using this chemistry [2].

Quote Request

Request a Quote for PC Biotin Phosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.